

# Preclinical Research on Novan's Nitric Oxide Therapies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | NOVAN    |           |  |  |  |
| Cat. No.:            | B1166878 | Get Quote |  |  |  |

This technical guide provides an in-depth overview of the preclinical research and development of **Novan**'s innovative nitric oxide (NO)-releasing therapies. **Novan**'s proprietary NITRICIL™ technology allows for the controlled, topical delivery of nitric oxide, a versatile signaling molecule with broad therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the core science underpinning **Novan**'s therapeutic candidates.

### Core Technology: The NITRICIL™ Platform

**Novan**'s NITRICIL<sup>™</sup> technology utilizes a macromolecular polysiloxane backbone with covalently bound N-diazeniumdiolate nitric oxide donors.[1] This platform enables the stable storage and controlled release of nitric oxide gas in topical formulations such as gels and creams.[1][2] The release of NO is initiated upon application to the skin, where physiological conditions trigger the liberation of the gas, allowing for targeted delivery to the site of action.[3] [4] This technology, exemplified by the new chemical entity berdazimer sodium (formerly NVN1000), overcomes the challenges of delivering a short-lived gaseous molecule and allows for the development of a diverse pipeline of product candidates.[1][5]

# Preclinical Efficacy Across Multiple Therapeutic Areas

**Novan**'s nitric oxide-releasing therapies have demonstrated significant preclinical efficacy in various dermatological and infectious disease models. The multifaceted mechanism of action of



nitric oxide, which includes antimicrobial, anti-inflammatory, and immunomodulatory effects, allows for its application in a wide range of indications.[2][6]

### **Anti-inflammatory Effects**

Preclinical studies have highlighted the potent anti-inflammatory properties of **Novan**'s nitric oxide therapies, particularly in models of inflammatory skin diseases like psoriasis and atopic dermatitis.

Psoriasis: In a psoriasis mouse model, **Novan**'s product candidate SB414, a nitric oxide-releasing cream, demonstrated a significant reduction in composite psoriasis scores (p<0.05), which include assessments of erythema and plaque.[6][7][8] Mechanistically, SB414 was shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F).[6] The IL-23/IL-17 axis is a well-established pathway in the pathogenesis of psoriasis.[6]

Atopic Dermatitis: In preclinical models relevant to atopic dermatitis, SB414 exhibited dose-dependent inhibition of inflammation comparable to the mid-potency corticosteroid, betamethasone.[6] Furthermore, studies have shown that nitric oxide can modulate the expression of inflammatory cytokines involved in atopic dermatitis, such as IL-4 and IL-13.[9]

Table 1: Preclinical Anti-inflammatory Efficacy of Novan's Nitric Oxide Therapies



| Therapeutic<br>Candidate                                              | Indication        | Model          | Key Findings                                                           | Significance    |
|-----------------------------------------------------------------------|-------------------|----------------|------------------------------------------------------------------------|-----------------|
| SB414                                                                 | Psoriasis         | Mouse Model    | Significant reduction in composite psoriasis scores.                   | p<0.05[6][7][8] |
| Inhibition of pro-<br>inflammatory<br>cytokines IL-17A<br>and IL-17F. | [6]               |                |                                                                        |                 |
| SB414                                                                 | Atopic Dermatitis | In Vivo Models | Dose-dependent inhibition of inflammation comparable to betamethasone. | [6]             |
| Inhibition of key inflammatory cytokines IL-4 and IL-13.              | [9]               |                |                                                                        |                 |

#### **Antimicrobial Effects**

Nitric oxide is a crucial component of the innate immune response against pathogens.[6] **Novan**'s technology harnesses this natural antimicrobial activity for therapeutic benefit.

Antibacterial Activity: The nitric oxide-releasing formulation NVN4100 has demonstrated both inhibitory and bactericidal effects against a variety of clinically relevant bacteria, including antimicrobial-resistant and susceptible strains of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus pseudintermedius, and Staphylococcus schleiferi.[2] In a porcine wound infection model, a proprietary nitric oxide ointment, NVN4428, effectively reduced the pathogenic burden of Methicillin-Resistant Staphylococcus aureus (MRSA).[10]

Antiviral Activity: **Novan**'s nitric oxide platform has shown promise in combating viral infections.

### Foundational & Exploratory





- Human Papillomavirus (HPV): The drug substance NVN1000 demonstrated durable inhibition of high-risk HPV-18 DNA replication in a three-dimensional human skin culture model.[11] This was associated with a reduction in the levels of the viral oncoproteins E6 and E7, which are critical for HPV-related oncogenesis.[11][12] Preclinical data presented at the 31st International Papillomavirus Conference further supported the antiviral effects against high-risk HPV-18 and the inhibition of the E6 viral protein.[12]
- SARS-CoV-2: In an in vitro model mimicking the human airway epithelium, berdazimer sodium demonstrated a significant antiviral effect against SARS-CoV-2.[13][14] At concentrations as low as 0.75 mg/mL, it reduced 90% of the virus after repeated once-daily dosing.[13] The proposed mechanism involves the disruption of critical viral protein function through the generation of reactive intermediates.[14][15]

Table 2: Preclinical Antimicrobial Efficacy of Novan's Nitric Oxide Therapies



| Therapeutic<br>Candidate/Sub<br>stance | Target<br>Pathogen | Model                                           | Key Findings                                                                                     | Quantitative<br>Data                                                              |
|----------------------------------------|--------------------|-------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| NVN4100                                | Various Bacteria   | In Vitro Assay                                  | Inhibitory and bactericidal effects against resistant and susceptible strains.                   | -                                                                                 |
| NVN4428 (0.3%,<br>0.9%, 1.8%)          | MRSA               | Porcine Wound<br>Infection Model                | Significant reduction in bacterial counts compared to untreated control.                         | Day 4: 87.51%,<br>94.33%, 99.61%<br>reduction,<br>respectively (p ≤<br>0.05).[10] |
| NVN1000<br>(berdazimer<br>sodium)      | HPV-18             | 3D Human Skin<br>Culture                        | Durable inhibition<br>of viral DNA<br>replication;<br>reduction of E6<br>and E7<br>oncoproteins. | -                                                                                 |
| Berdazimer<br>Sodium                   | SARS-CoV-2         | In Vitro 3D<br>Human Airway<br>Epithelium Model | Reduction of viral burden.                                                                       | 90% reduction of virus at 0.75 mg/mL with repeat dosing.                          |

## **Experimental Protocols and Methodologies**

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections outline the methodologies employed in key studies of **Novan**'s nitric oxide therapies.

## **Psoriasis Mouse Model (for SB414)**



- Model: While the specific inducing agent is not consistently detailed in the provided press releases, a common method for inducing psoriasis-like skin inflammation in mice is the topical application of imiquimod.
- Treatment: Mice were treated with SB414 cream.
- Assessments:
  - Composite Psoriasis Scores: Disease severity was evaluated using a scoring system that typically assesses erythema (redness), scaling, and skin thickness. A significant reduction in the composite score (p<0.05) was observed with SB414 treatment.[6][7][8]</li>
  - Cytokine Analysis: The production of pro-inflammatory cytokines, such as IL-17A and IL-17F, was measured in skin samples, likely using techniques like quantitative polymerase chain reaction (qPCR) or enzyme-linked immunosorbent assay (ELISA).

### In Vivo Models for Atopic Dermatitis (for SB414)

- Models: The press release mentions two in vivo models that assess critical components of atopic dermatitis pathology, which likely include a model for inflammation and a model for staphylococcal activity.[6]
- Treatment: Animals were treated with SB414.
- Assessments:
  - Anti-staphylococcal Activity: The ability of SB414 to reduce the burden of Staphylococcus aureus on the skin was evaluated.
  - Inflammation: The anti-inflammatory effects were assessed and compared to a midpotency corticosteroid, betamethasone.

# Three-Dimensional Human Skin Culture Model (for NVN1000 against HPV)

 Model: A three-dimensional human skin culture model was used to mimic the structure and function of human skin infected with high-risk HPV-18.[11] This advanced in vitro model



allows for the evaluation of topical therapies in a more physiologically relevant context.

- Treatment: The cultures were treated with NVN1000.
- Assessments:
  - Viral DNA Replication: The level of HPV-18 DNA was quantified to determine the inhibitory effect of NVN1000.
  - Oncoprotein Levels: The expression of the viral oncoproteins E6 and E7 was measured to assess the impact on viral oncogenesis.[11]

# Porcine Wound Infection Model (for NVN4428 against MRSA)

- Model: A porcine model was utilized due to the anatomical and physiological similarities between pig and human skin.[10] Wounds were created and subsequently infected with a nasal isolate of MRSA.
- Treatment Groups: The study included various concentrations of NVN4428 ointment (0.3%, 0.9%, 1.8%), a vehicle ointment, a positive control (Mupirocin 2%), and an untreated control.
   [10]
- Application: 200mg of the assigned formulation was applied daily to each wound, starting 48 hours after inoculation.[10]
- Assessment: Bacterial counts (Log CFU/mL) were determined at baseline and on day 4 and day 7 post-treatment to evaluate the reduction in bacterial burden.[10]

# In Vitro Human Airway Infection Model (for Berdazimer Sodium against SARS-CoV-2)

- Model: The study was conducted using differentiated normal human bronchial epithelial cells
  in a 3-D tissue model that mimics the human airway epithelium.[13][14]
- Treatment: Berdazimer sodium was administered to the cultures at various concentrations.



Assessment: The reduction in viral burden was measured to determine the antiviral efficacy.
 [13]

## Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the preclinical research of **Novan**'s nitric oxide therapies.



Click to download full resolution via product page

Caption: Anti-inflammatory mechanism of SB414 in psoriasis and atopic dermatitis.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating NVN1000's efficacy against HPV-18.





#### Click to download full resolution via product page

Caption: General antimicrobial mechanisms of **Novan**'s nitric oxide therapies.

### Conclusion

The preclinical data for **Novan**'s nitric oxide-releasing therapies demonstrate a robust and broad-spectrum therapeutic potential. The NITRICIL™ platform provides a versatile means of delivering nitric oxide topically for a range of dermatological and infectious diseases. The consistent anti-inflammatory, antibacterial, and antiviral effects observed across multiple preclinical models underscore the promise of this technology. Further clinical development will be crucial to translate these encouraging preclinical findings into effective therapies for patients with significant unmet medical needs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

### Foundational & Exploratory





- 1. s27.q4cdn.com [s27.q4cdn.com]
- 2. Results from Novan's Exploratory Studies Further Demonstrate Antimicrobial Effect of NITRICIL™ Platform Technology with NVN4100 in Companion Animal Health BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Efficacy and Safety of Topical Nitric Oxide-Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novan Announces Publication of Positive Results from Pivotal Phase 3 Study of Berdazimer Gel, 10.3% (SB206) in Patients with Molluscum Contagiosum in JAMA Dermatology BioSpace [biospace.com]
- 6. Novan Presents Preclinical Data From Inflammatory Skin Diseases Program BioSpace [biospace.com]
- 7. malinplc.com [malinplc.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Novan Provides Update on SB414 Inflammatory Skin Disease Development Program | santé log [santelog.com]
- 10. The efficacy of a nitric oxide-releasing formulation on nares isolated Methicillin-Resistant Staphylococcus aureus in porcine wound infection model PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Novan's NITRICIL™ Technology Shows In Vitro Antiviral [globenewswire.com]
- 14. Novan's NITRICIL™ Technology Shows In Vitro Antiviral Effect Against SARS-CoV-2 in Human Airway Infection Model BioSpace [biospace.com]
- 15. aviseanalytics.com [aviseanalytics.com]
- To cite this document: BenchChem. [Preclinical Research on Novan's Nitric Oxide Therapies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166878#preclinical-research-on-novan-s-nitric-oxide-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com